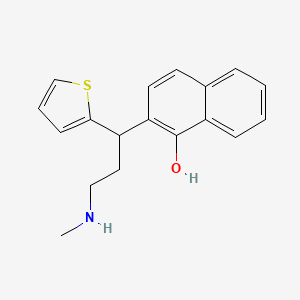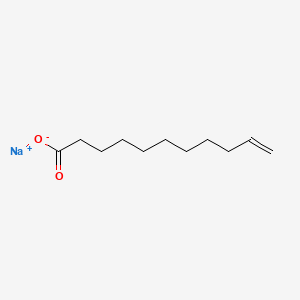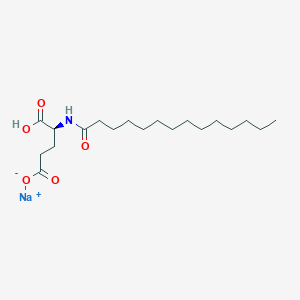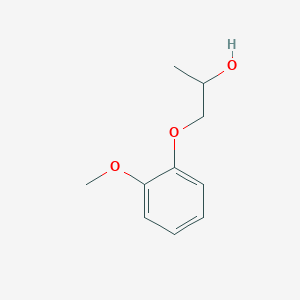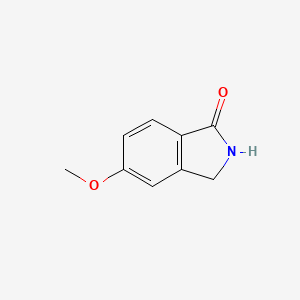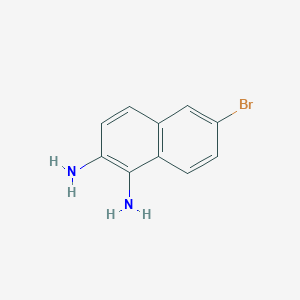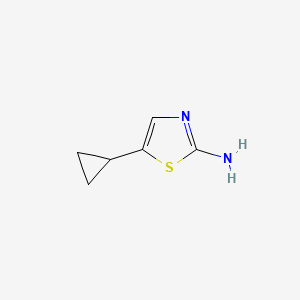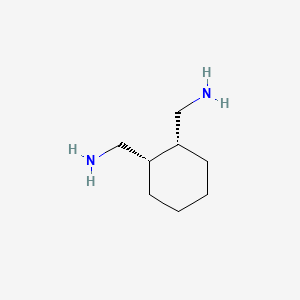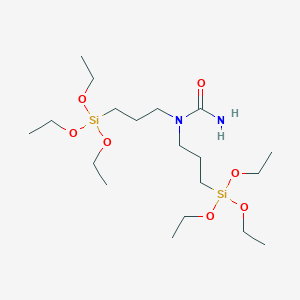
1,1-bis(3-triéthoxysilylpropyl)urée
Vue d'ensemble
Description
“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a chemical compound with the empirical formula C10H24N2O4Si . It is used in technical solutions at a concentration of approximately 10% .
Molecular Structure Analysis
The molecular weight of “N,N-Bis[3-(triethoxysilyl)propyl]urea” is 264.39 . Its molecular structure can be represented by the SMILES stringCCOSi=O)(OCC)OCC . Physical And Chemical Properties Analysis
“N,N-Bis[3-(triethoxysilyl)propyl]urea” is a liquid at room temperature . It has a density of 1.15 g/mL at 25 °C . The boiling point and vapor pressure are not specified in the available resources .Applications De Recherche Scientifique
Modification de surface
1,1-bis(3-triéthoxysilylpropyl)urée: est largement utilisée comme agent de modification de surface pour former des monocouches auto-assemblées (SAM) sur divers substrats . Cette application est cruciale pour immobiliser les atomes de surface en formant un ligand, ce qui peut améliorer considérablement les propriétés de surface des matériaux.
Support catalytique
Ce composé est utilisé pour capuchonner les nanoparticules magnétiques, qui sont ensuite utilisées comme supports catalytiques . Les nanoparticules fonctionnalisées fournissent une base stable pour l'immobilisation des enzymes de surface et d'autres nanoparticules, facilitant ainsi divers processus catalytiques.
Applications médicales
La silanisation de la cérium avec This compound présente des applications potentielles dans le domaine médical . Les nanoparticules de cérium modifiées peuvent être utilisées comme agents thérapeutiques, offrant de nouvelles voies pour l'administration de médicaments et le traitement des maladies.
Revêtements et composites
En tant qu'additif bis-silane, ce composé améliore la stabilité hydrolytique, ce qui est bénéfique pour augmenter la durée de conservation du produit . Il améliore également la liaison du substrat et les propriétés mécaniques dans les revêtements et les matériaux composites.
Promotion de l'adhérence
N,N-Bis[3-(triéthoxysilyl)propyl]urée: peut être utilisée pour promouvoir l'adhérence entre des matériaux différents . Ceci est particulièrement utile dans la fabrication de produits multicouches où une forte adhérence intercouche est requise.
Mécanisme D'action
Target of Action
The primary target of the compound 1,1-bis(3-triethoxysilylpropyl)urea, also known as N,N-Bis[3-(triethoxysilyl)propyl]urea, is the surface atoms of a variety of substrates . This compound is a urea-based surface modifying agent .
Mode of Action
1,1-bis(3-triethoxysilylpropyl)urea interacts with its targets by forming self-assembled monolayers (SAMs) on the substrates . It immobilizes the surface atoms by forming a ligand .
Biochemical Pathways
It is known that this compound is utilized to immobilize surface enzymes and nanoparticles when used as a catalyst support .
Pharmacokinetics
The compound is known to be a liquid at room temperature with a density of 115 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of 1,1-bis(3-triethoxysilylpropyl)urea’s action involve the formation of self-assembled monolayers on substrates, which immobilizes the surface atoms . This can enhance the efficiency of catalyst supports when used to immobilize surface enzymes and nanoparticles .
Action Environment
It is known that the compound is stable under normal conditions .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N,N-Bis[3-(triethoxysilyl)propyl]urea plays a significant role in biochemical reactions due to its ability to form stable bonds with siliceous surfaces and other oxides. This compound interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surface of biomolecules. These interactions enhance the stability and functionality of the biomolecules, making N,N-Bis[3-(triethoxysilyl)propyl]urea a valuable tool in biochemical research .
Cellular Effects
N,N-Bis[3-(triethoxysilyl)propyl]urea has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By interacting with cell surface receptors and intracellular proteins, this compound can modulate cell function and behavior. For example, it has been observed to enhance cell adhesion and proliferation, making it useful in tissue engineering and regenerative medicine .
Molecular Mechanism
The molecular mechanism of N,N-Bis[3-(triethoxysilyl)propyl]urea involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular behavior and function, making N,N-Bis[3-(triethoxysilyl)propyl]urea a powerful tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Bis[3-(triethoxysilyl)propyl]urea can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as high temperatures or exposure to moisture. Long-term studies have shown that N,N-Bis[3-(triethoxysilyl)propyl]urea can have lasting effects on cellular function, including changes in cell adhesion and proliferation. These temporal effects make it important to carefully control experimental conditions when using this compound .
Dosage Effects in Animal Models
The effects of N,N-Bis[3-(triethoxysilyl)propyl]urea can vary with different dosages in animal models. At low doses, this compound has been shown to enhance cell adhesion and proliferation, while at higher doses, it can have toxic or adverse effects. For example, high doses of N,N-Bis[3-(triethoxysilyl)propyl]urea can lead to cell death and tissue damage. These dosage effects highlight the importance of carefully controlling the concentration of this compound in experimental settings .
Metabolic Pathways
N,N-Bis[3-(triethoxysilyl)propyl]urea is involved in various metabolic pathways. This compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to enhance the activity of certain enzymes involved in cell adhesion and proliferation. These interactions make N,N-Bis[3-(triethoxysilyl)propyl]urea a valuable tool in studying metabolic pathways and cellular function .
Transport and Distribution
Within cells and tissues, N,N-Bis[3-(triethoxysilyl)propyl]urea is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, influencing its localization and activity. For example, it has been observed to localize to the cell membrane and cytoplasm, where it can interact with cell surface receptors and intracellular proteins .
Subcellular Localization
The subcellular localization of N,N-Bis[3-(triethoxysilyl)propyl]urea is influenced by its ability to interact with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cell membrane, cytoplasm, or nucleus. These localization patterns can influence the activity and function of N,N-Bis[3-(triethoxysilyl)propyl]urea, making it a valuable tool in studying cellular processes .
Propriétés
IUPAC Name |
1,1-bis(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H44N2O7Si2/c1-7-23-29(24-8-2,25-9-3)17-13-15-21(19(20)22)16-14-18-30(26-10-4,27-11-5)28-12-6/h7-18H2,1-6H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFLGCGQJZONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)C(=O)N)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624138 | |
| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69465-84-5 | |
| Record name | N,N-Bis[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


